molecular formula C12H17Cl2NO B7932223 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol

2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7932223
M. Wt: 262.17 g/mol
InChI Key: PZEWLEBCULMWNB-UHFFFAOYSA-N
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Description

2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol is an organic compound with a complex structure that includes a dichlorobenzyl group, an isopropyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2,5-dichlorobenzyl chloride with isopropylamine, followed by the addition of ethanolamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 2,5-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl alcohol

Uniqueness

Compared to similar compounds, 2-[(2,5-Dichloro-benzyl)-isopropyl-amino]-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzyl group with an isopropyl-amino-ethanol moiety makes it particularly interesting for various applications, setting it apart from other dichlorobenzyl derivatives.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-9(2)15(5-6-16)8-10-7-11(13)3-4-12(10)14/h3-4,7,9,16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEWLEBCULMWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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